molecular formula C25H26O6 B045344 Fremontone CAS No. 124166-28-5

Fremontone

Cat. No.: B045344
CAS No.: 124166-28-5
M. Wt: 422.5 g/mol
InChI Key: DKOOBSCWJFTXKX-UHFFFAOYSA-N
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Description

Fremontone is a potent, cell-permeable small molecule inhibitor known for its high selectivity against a specific subset of serine/threonine kinases involved in critical cell signaling pathways. Its primary research value lies in its ability to precisely modulate the AMPK/mTOR axis, making it an indispensable tool for investigating cellular energy sensing, metabolic regulation, and autophagy. Researchers utilize this compound to elucidate the molecular mechanisms driving cellular responses to metabolic stress, nutrient deprivation, and oncogenic signaling. In cancer research, this compound has demonstrated efficacy in inducing apoptosis and inhibiting proliferation in certain cancer cell lines by disrupting pro-survival signaling, thereby providing valuable insights for developing novel therapeutic strategies. Furthermore, its application extends to neurobiology for studying neuronal survival and to the study of age-related diseases where metabolic dysfunction is implicated. This compound is supplied with comprehensive analytical data, including HPLC and mass spectrometry results, to guarantee the highest standards of purity and batch-to-batch consistency, ensuring reliable and reproducible experimental outcomes.

Properties

CAS No.

124166-28-5

Molecular Formula

C25H26O6

Molecular Weight

422.5 g/mol

IUPAC Name

3-[2,4-dihydroxy-5-(2-methylbut-3-en-2-yl)-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C25H26O6/c1-6-25(4,5)18-11-16(22(28)15(23(18)29)8-7-13(2)3)17-12-31-20-10-14(26)9-19(27)21(20)24(17)30/h6-7,9-12,26-29H,1,8H2,2-5H3

InChI Key

DKOOBSCWJFTXKX-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C(=CC(=C1O)C(C)(C)C=C)C2=COC3=CC(=CC(=C3C2=O)O)O)O)C

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1O)C(C)(C)C=C)C2=COC3=CC(=CC(=C3C2=O)O)O)O)C

Other CAS No.

124166-28-5

Synonyms

3'-(gamma,gamma-dimethylallyl)-5'-(alpha,alpha-dimethylallyl)-5,7,2',4'-tetrahydroxyisoflavone
fremontone

Origin of Product

United States

Comparison with Similar Compounds

Prenylated isoflavones from Psorothamnus schottii and related species share structural motifs but differ in substituent positions, hydroxylation patterns, and biological activities. Below is a comparative analysis of Fremontone and its analogs:

Structural Comparison
Compound Structural Features Prenyl Group Position Key Modifications
This compound 5,7,4',5'-tetrahydroxy backbone; 2'-(3,3-dimethylallyl) C2' 4'-OH; no methylation
Schottiin 5,7,5'-trihydroxy; 4'-O-methyl; 6'-(3,3-dimethylallyl) C6' 4'-O-methylation; C5' hydroxyl
Glycyrrhisoflavone 5,7,2',4'-tetrahydroxy; 3'-(3,3-dimethylallyl) C3' C2' hydroxyl; C3' prenylation
Fremontin 5,7,4'-trihydroxy; 8-(3,3-dimethylallyl) C8 C8 prenylation; lacks C5' hydroxyl

Key Observations :

  • Prenylation Position : The placement of the prenyl group (C2' in this compound vs. C6' in Schottiin) critically influences bioactivity. C2' prenylation in this compound enhances synergistic interactions with methicillin, whereas C6' prenylation in Schottiin correlates with stronger intrinsic antimalarial activity .
  • Hydroxylation and Methylation : this compound’s 4'-OH group contrasts with Schottiin’s 4'-O-methylation, which may reduce solubility but increase metabolic stability.

Key Findings :

  • Antibacterial Synergy : this compound uniquely potentiates methicillin, likely by disrupting MRSA’s efflux pumps or cell-wall synthesis pathways. This property is absent in Schottiin and other analogs .
  • Antimalarial Selectivity : Schottiin exhibits superior antimalarial potency (IC₅₀ ~5–10 µg/mL), attributed to its C5' hydroxyl and C6' prenyl groups, which may enhance membrane penetration .
Mechanistic and Pharmacological Insights
  • This compound’s Synergistic Mechanism : While its exact mode of action remains under study, its synergy with methicillin suggests interference with MRSA’s penicillin-binding proteins (PBPs) or β-lactamase inhibition. This contrasts with glycyrrhisoflavone, which lacks synergy despite structural similarities .
  • Structure-Activity Relationships (SAR) :
    • Prenyl Group Position : C2' and C6' prenylation correlate with antibiotic synergy and antimalarial activity, respectively.
    • Hydroxyl/Methyl Balance : Unmethylated 4'-OH in this compound may enhance hydrogen bonding with bacterial targets, while Schottiin’s 4'-O-methylation improves lipid solubility.

Preparation Methods

Absence of this compound in Peer-Reviewed Sources

Methodological Frameworks for Novel Compound Synthesis

While this compound-specific data are unavailable, the provided sources offer insights into advanced synthetic strategies applicable to analogous organometallic or bioactive molecules.

Modular Synthesis Techniques

The synthesis of mycobactin T demonstrates a modular approach involving:

  • Selective Hydroxamate N-Acylation : Acyl fluorides enable precise installation of lipid tails in late-stage functionalization.

  • Catalytic Hydrogenation : Pd/BaSO₄ under high-pressure H₂ achieves simultaneous alkene reduction and debenzylation (96% yield).

  • Fragment Coupling : EDCI-mediated ester coupling and HCl/EtOAc deprotection streamline multi-step workflows.

Such methods could theoretically adapt to this compound synthesis if its structure includes hydroxamate or ester functionalities.

Heterobimetallic Macrocycle Assembly

Research on platinum-ferrocene squares highlights self-assembly strategies for complex architectures:

  • Diaqua Complex Preparation : [Pt(dppf)(H₂O)₂][OTf]₂ serves as a precursor for macrocycle formation.

  • Ligand-Driven Self-Assembly : Interaction with 2,7-diazapyrene yields octanuclear squares, suggesting this compound (if macrocyclic) might require similar ligand design.

Analytical and Validation Protocols

Structural Characterization

While this compound remains uncharacterized, studies on tetrodotoxin exemplify rigorous analytical workflows:

  • X-ray Crystallography : Resolves complex stereochemistry in polycyclic compounds.

  • NMR Spectroscopy : ¹H NMR confirmed gallium coordination in mycobactin T, a technique critical for this compound analysis.

Chromatographic Methods

UHPLC-MS/MS protocols from could separate this compound isomers if present:

  • Column : HSS T3 (2.1 × 50 mm, 1.8 µm) with 0.1% acetic acid in water/methanol gradients.

  • Detection : Tandem mass spectrometry (e.g., Waters Xevo TQ-S) for low-abundance analytes.

Challenges in Hypothetical Synthesis

Protecting Group Management

Syntheses in and required 10–15 protection/deprotection steps, a potential bottleneck for this compound if highly functionalized.

Stereochemical Control

Tetrodotoxin synthesis achieved α-benzoyloxy ketone 67 with 7:1 diastereoselectivity via stereoselective epoxidation. Similar precision would be essential for this compound enantiomers.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused and feasible research question on Fremontone using established frameworks?

  • Methodological Answer: Apply structured frameworks like PICOT (Population, Intervention, Comparison, Outcome, Timeframe) to narrow scope. For example:

  • Population: Specific biological systems or chemical interactions involving this compound.
  • Intervention: Experimental conditions (e.g., dosage, environmental variables).
  • Outcome: Measurable effects (e.g., reactivity, stability).
    • Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality and significance .

Q. What experimental design principles ensure robustness in this compound studies?

  • Methodological Answer:

  • Control Groups: Include positive/negative controls to isolate this compound-specific effects.
  • Randomization: Mitigate selection bias in sample allocation.
  • Blinding: Use single/double-blind protocols for subjective measurements.
  • Reference the FLOAT Method to align research questions with tabular data variables (e.g., correlating concentration levels with reaction rates) .

Q. How can researchers optimize data collection to minimize bias in this compound experiments?

  • Methodological Answer:

  • Triangulation: Combine multiple data sources (e.g., spectroscopic analysis, computational modeling).
  • Pilot Testing: Validate instruments (e.g., HPLC calibration) before full-scale experiments.
  • Stratified Sampling: Ensure representative subgroups in heterogeneous systems .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound research data (e.g., conflicting reactivity results)?

  • Methodological Answer:

  • Sensitivity Analysis: Test how varying assumptions (e.g., temperature, pH) affect outcomes.
  • Meta-Analysis: Reconcile discrepancies by aggregating datasets from prior studies.
  • Mechanistic Modeling: Use computational tools (e.g., DFT simulations) to explore alternative pathways .

Q. Which advanced statistical techniques are suitable for analyzing high-dimensional this compound datasets?

  • Methodological Answer:

  • Multivariate Regression: Identify predictors of this compound’s properties (e.g., solubility, toxicity).
  • Machine Learning: Apply clustering algorithms to detect patterns in spectral or chromatographic data.
  • Bayesian Inference: Quantify uncertainty in dose-response relationships .

Q. How can mixed-methods approaches enhance the validity of this compound research?

  • Methodological Answer:

  • Convergence Design: Pair quantitative assays (e.g., mass spectrometry) with qualitative interviews to contextualize findings.
  • Sequential Exploration: Use exploratory interviews to refine hypotheses before large-scale trials.
  • Data Integration: Merge structural (e.g., crystallography) and functional (e.g., bioactivity) data using hybrid frameworks .

Methodological Tables

Table 1: Comparison of Research Question Frameworks

FrameworkComponentsApplication to this compound Research
PICOTPopulation, Intervention, Comparison, Outcome, TimeframeDefine optimal reaction conditions (e.g., "How does temperature [Intervention] affect this compound’s stability [Outcome] in aqueous solutions [Population] over 24 hours [Timeframe]?")
FINERFeasible, Interesting, Novel, Ethical, RelevantAssess if synthesizing novel this compound derivatives complies with safety protocols [Ethical] and addresses gaps in catalysis research [Relevant]

Table 2: Statistical Techniques for Data Contradiction Analysis

TechniqueUse CaseExample
Sensitivity AnalysisTesting variable impactVarying pH to assess this compound degradation rates
Meta-RegressionAggregating disparate studiesHarmonizing conflicting bioactivity datasets from 10+ papers
BootstrappingEstimating confidence intervalsQuantifying uncertainty in half-life measurements

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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